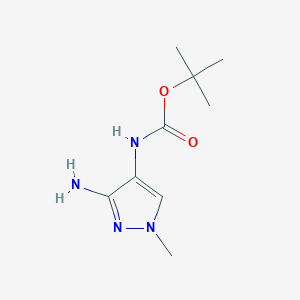

tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate

Vue d'ensemble

Description

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through multiple synthetic routes. One common method involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . Another approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane, followed by a series of reactions including oxidation, reduction, and condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and protection of amino groups .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions can occur at the amino group or the pyrazole ring, often using reagents like chloroformates or azides.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl chloroformate, diphenylphosphoryl azide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry

tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate serves as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential to inhibit specific enzymes and receptors involved in various diseases:

- Anti-Cancer Activity : Compounds similar to this compound have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. Preliminary studies suggest that this compound may inhibit tumor growth by interacting with kinases involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical for bacterial survival, making it a candidate for antibiotic development. For example, it has been utilized as an intermediate in synthesizing ceftolozane, an antibiotic used to treat complicated infections.

Agricultural Applications

In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide . Its chemical structure allows it to interact with specific biological pathways in pests and weeds, potentially leading to effective control measures without harming beneficial organisms.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymeric materials and coatings . Its ability to form stable complexes with various substrates can enhance the durability and functionality of materials used in construction and manufacturing.

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

- 2-Methyl-3-tritylamino-4-[(2-N-Boc-amino)ethylaminocarbonyl]amino-2H-pyrazole

Uniqueness

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis .

Activité Biologique

Tert-butyl (3-amino-1-methyl-1H-pyrazol-4-yl)carbamate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a tert-butyl group attached to a pyrazole ring that contains an amino group and a carbamate moiety. This configuration is significant for its biological activity, influencing interactions with various biological targets.

Research has indicated that compounds similar to this compound act primarily as inhibitors of specific protein kinases. In particular, studies have shown that this compound can inhibit casein kinase II (CK2), a serine/threonine kinase involved in numerous cellular processes including cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound.

-

Inhibition of CDK16 :

A study highlighted the efficacy of pyrazole-based compounds in inhibiting cyclin-dependent kinase 16 (CDK16), with one derivative showing an EC50 value of 33 nM. This suggests that similar compounds could have comparable potency against other kinases . -

Cell Viability Assays :

In vitro assays demonstrated that this compound reduces cell viability in a dose-dependent manner across various cancer cell lines. The mechanism involves apoptosis induction, which is critical for therapeutic strategies targeting malignant cells . -

Structure Activity Relationship (SAR) :

The SAR studies indicate that modifications to the pyrazole ring and the presence of bulky groups like tert-butyl enhance the selectivity and potency against target kinases. This highlights the importance of structural variations in developing effective inhibitors .

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-5-13(4)12-7(6)10/h5H,1-4H3,(H2,10,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRFBKVDPVHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.